N,2,3-trimethylpyridin-4-amine
Description
N,2,3-Trimethylpyridin-4-amine is a pyridine derivative with methyl substituents at the 2- and 3-positions of the aromatic ring and an N-methyl group on the amine at position 3.
Key structural features include:
- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
- Substituents: Methyl groups at positions 2, 3, and the 4-amine.
Properties
CAS No. |
193690-67-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N,2,3-trimethylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-6-7(2)10-5-4-8(6)9-3/h4-5H,1-3H3,(H,9,10) |
InChI Key |
ZKCRUGIHJWIOON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1C)NC |
Canonical SMILES |
CC1=C(C=CN=C1C)NC |
Synonyms |
4-Pyridinamine,N,2,3-trimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyridine-Based Analogues
4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine (CAS 1528845-73-9)
- Structure : Pyridine with a methyl group at position 4 and an amine at position 3, substituted with a thiadiazole-methyl group.
- Key differences :
- Substituent positions: Methyl at pyridine-4 vs. pyridine-2,3 in the target compound.
- Functional group: Thiadiazole moiety introduces sulfur, altering solubility and reactivity.
Physical properties :
Property Value Source Molecular formula C₉H₁₀N₄S CAS number 1528845-73-9
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with a pyridin-3-yl group and a cyclopropylamine substituent.
- Key differences: Core heterocycle: Pyrazole vs. pyridine.
- Synthesis : Copper-catalyzed coupling with cesium carbonate as a base .
Physical properties :
Property Value Source Melting point 104.0–107.0°C HRMS (ESI) m/z 215 ([M+H]⁺)
Pyrimidine and Fused Heterocycle Analogues
N-(2,3-Dimethylphenyl)-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Pyrazolo[3,4-d]pyrimidine core with a 2,3-dimethylphenyl group.
- Key differences :
- Core heterocycle: Pyrazolo-pyrimidine vs. pyridine.
- Substitutents: Dimethylphenyl group may enhance lipophilicity.
- Synthesis: Not detailed in evidence but likely involves condensation reactions .
N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Tetrahydro-2H-Pyran Derivatives
N-[(1R,3S)-3-Isopropyl-3-(4-phenylpiperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structure : Tetrahydro-2H-pyran core with a cyclopentyl-piperidine carbonyl group.
- Key differences :
- Core heterocycle: Tetrahydro-2H-pyran vs. pyridine.
- Substituents: Bulky isopropyl and phenyl groups influence steric and electronic profiles.
- Synthesis : Hydrogenation of dihydropyridine intermediates (e.g., Example 14 in ) .
Physical properties :
Property Value Source Molecular formula C₂₅H₃₈N₂O₂ Mass (HRMS) 399.2 ([M+H]⁺)
Key Insights from Evidence
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